molecular formula C25H22ClN3O2S B4326999 3-(benzoylamino)-5-chloro-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

3-(benzoylamino)-5-chloro-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4326999
M. Wt: 464.0 g/mol
InChI Key: VQBREBHQNHHNDG-UHFFFAOYSA-N
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Description

3-(benzoylamino)-5-chloro-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a compound belonging to the class of organic compounds known as thienopyridines. These compounds are characterized by the presence of a pyridine ring fused to a thiophene ring, and they exhibit diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzoylamino)-5-chloro-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can be approached through several pathways:

  • Starting with thieno[2,3-b]pyridine core

    • Step 1: : Introduction of dimethyl groups at positions 4 and 6 via Friedel-Crafts alkylation.

    • Step 2: : Chlorination at position 5 using reagents like phosphorus pentachloride.

    • Step 3: : Amidation at position 2 with the appropriate carboxylic acid derivative.

    • Step 4: : Attachment of the benzoylamino group at position 3 via an acylation reaction.

    • Step 5: : Introduction of the ethylphenyl group to the nitrogen.

Industrial Production Methods

In industrial settings, similar steps are followed but optimized for scale. High-throughput methods such as continuous flow synthesis and the use of catalysts for reaction efficiency are employed. Reaction conditions are fine-tuned to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the nitrogen and sulfur atoms, leading to the formation of sulfoxides or N-oxides.

  • Reduction: : Reduction reactions can occur at the carbonyl and benzoylamino groups, yielding the corresponding amines and alcohols.

  • Substitution: : Halogen substitution at the chlorine atom is common, leading to derivatives with different substituents at the 5-position.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminium hydride, sodium borohydride.

  • Substitution: : Organometallic reagents like Grignard reagents, nucleophilic substitution with amines or thiols.

Major Products

  • Oxidation products: : Sulfoxides, N-oxides.

  • Reduction products: : Amines, alcohols.

  • Substitution products: : Various 5-substituted derivatives.

Scientific Research Applications

3-(benzoylamino)-5-chloro-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has a broad range of scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of other complex thienopyridine derivatives.

  • Biology: : Explored for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling.

  • Medicine: : Investigated for its anti-inflammatory and anti-cancer properties due to its ability to modulate specific biological pathways.

  • Industry: : Utilized in the manufacture of specialized chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(benzoylamino)-5-chloro-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide exerts its effects involves:

  • Binding to Molecular Targets: : It interacts with enzymes and receptors, altering their activity.

  • Pathways Involved: : Inhibition of kinase signaling pathways, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

When comparing 3-(benzoylamino)-5-chloro-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide with similar compounds, its uniqueness lies in its specific substitution pattern and resultant biological activity.

List of Similar Compounds

  • Clopidogrel: : Another thienopyridine with potent anti-platelet activity.

  • Prasugrel: : Similar in structure but differing in substituent positions, used as a platelet inhibitor.

  • Ticlopidine: : Used as an anti-platelet agent but with different functional groups.

These comparisons highlight the distinct pharmacological profiles brought about by slight variations in molecular structure.

That should cover the spectrum of this compound comprehensively. Anything more specific you need?

Properties

IUPAC Name

3-benzamido-5-chloro-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S/c1-4-16-10-12-18(13-11-16)28-24(31)22-21(29-23(30)17-8-6-5-7-9-17)19-14(2)20(26)15(3)27-25(19)32-22/h5-13H,4H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBREBHQNHHNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C(=C(N=C3S2)C)Cl)C)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzoylamino)-5-chloro-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
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3-(benzoylamino)-5-chloro-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 3
3-(benzoylamino)-5-chloro-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 4
3-(benzoylamino)-5-chloro-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-(benzoylamino)-5-chloro-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-(benzoylamino)-5-chloro-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

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